![molecular formula C11H8N6O3 B2785471 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid CAS No. 679404-36-5](/img/structure/B2785471.png)
3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenyl-1,2,3-triazoles . These are organic compounds containing a 1,2,3-triazole substituted by a phenyl group . The chemical formula is C11H8N6O3 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, strategies for the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazoles have been reported .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . The average weight is 272.2196 and the monoisotopic mass is 272.065788152 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include an average weight of 272.2196 and a monoisotopic mass of 272.065788152 . The chemical formula is C11H8N6O3 .Wissenschaftliche Forschungsanwendungen
Inhibitor of Dihydroneopterin Aldolase (DHNA)
This compound has been found to be a potent inhibitor of 7,8-dihydroneopterin aldolase (DHNA), an enzyme involved in the biosynthesis of folate . This makes it a potential candidate for the development of new antimicrobial agents, as many bacteria rely on this pathway for growth and survival .
Structural Studies
The compound has been used in structural studies, particularly in X-ray crystallography . These studies provide valuable insights into the compound’s binding mode and interactions with the target enzyme, which can guide the design of more potent and selective inhibitors .
Antitumor Activities
Some compounds similar to “3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid” have shown good antitumor activities . While the exact compound hasn’t been tested yet, it’s possible that it might also exhibit antitumor properties.
Drug Discovery
The compound’s potent inhibitory activity against DHNA and potential antitumor activity make it a promising lead compound for drug discovery . Further optimization could lead to the development of new therapeutic agents for various diseases.
Biochemical Research
The compound can be used in biochemical research, particularly in studies investigating the folate biosynthesis pathway . It can help in understanding the role of DHNA and its inhibitors in this pathway.
Molecular Modeling
The compound’s complex structure makes it a suitable candidate for molecular modeling studies . These studies can provide insights into its conformational behavior and interactions with other molecules, which can be useful in various fields of research.
Wirkmechanismus
Target of Action
The primary target of the compound “3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid” is 7,8-dihydroneopterin aldolase (DHNA) . DHNA is an enzyme that plays a crucial role in the folate biosynthesis pathway, which is essential for the survival of many bacterial species .
Mode of Action
The compound acts as a potent inhibitor of DHNA . It binds to the enzyme, thereby preventing it from catalyzing the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin, a critical step in the folate biosynthesis pathway .
Biochemical Pathways
The inhibition of DHNA disrupts the folate biosynthesis pathway . Folate is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Therefore, the inhibition of DHNA can lead to a decrease in bacterial growth and proliferation .
Eigenschaften
IUPAC Name |
3-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O3/c12-11-13-8-7(9(18)14-11)15-17(16-8)6-3-1-2-5(4-6)10(19)20/h1-4H,(H,19,20)(H3,12,13,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLLRZNGRRRPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=C3C(=O)NC(=NC3=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.